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3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: is an organic compound belonging to the pyrazole family This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Synthetic Routes
Various synthetic methods have been developed for the preparation of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Common approaches include:
- Condensation Reactions: Utilizing carboxylic acids and pyrazole derivatives.
- Electrophilic Aromatic Substitution: Introducing chlorine and trifluoromethyl groups at specific positions on the pyrazole ring.
- Functional Group Transformations: Modifying existing pyrazole compounds to incorporate the desired functional groups.
Each method presents different yields and purities, affecting their applicability in research and industrial settings.
Scientific Research Applications
The compound has shown promise in several research areas:
Pharmaceutical Applications
- Antimicrobial Activity: Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds related to this compound have been tested for their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing zones of inhibition up to 19 mm .
- Enzyme Inhibition Studies: The interactions of this compound with biological enzymes are under investigation to assess its potential as a therapeutic agent. Understanding these interactions can lead to insights into its mechanism of action and potential side effects.
Agrochemical Applications
- Herbicide Development: The unique structure of this compound allows it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops. Research is ongoing to optimize its efficacy and reduce environmental impact.
- Pesticide Formulations: Its chemical properties make it suitable for incorporation into pesticide formulations aimed at enhancing crop protection against pests.
Case Study 1: Antimicrobial Activity
A study published in RSC Advances reported the synthesis of various pyrazole derivatives, including those based on this compound. These derivatives exhibited excellent antimicrobial activity against a range of microorganisms, with specific compounds showing remarkable inhibition against Gram-negative bacteria .
Case Study 2: Structure-Activity Relationship
Research conducted on the structure-activity relationship (SAR) of pyrazole derivatives highlighted how modifications in functional groups affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the antimicrobial properties of certain derivatives .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Similar pyrazole structure | Different substitution pattern |
4-Chloro-3-trifluoromethyl-pyrazole | Trifluoromethyl group at different position | Varying reactivity due to position |
3-Amino-5-(trifluoromethyl)-pyrazole | Amino group instead of carboxylic acid | Potentially different biological activity |
This comparison illustrates how variations in functional groups and their positions can lead to significant differences in chemical behavior and applications.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-amine
- 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chloro, methyl, and trifluoromethyl groups on the pyrazole ring further enhances its chemical properties and applications.
Biological Activity
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C6H4ClF3N2O2
- Molecular Weight : 228.56 g/mol
- CAS Number : 128455-63-0
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis often begins with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- Reagents : Common reagents include carboxylic acids and activating agents such as coupling reagents.
- Reaction Conditions : The reactions are usually conducted under controlled temperatures and may require solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (MDA-MB-231)
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in affected cells .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against several bacterial strains. It has been shown to inhibit the growth of:
- Staphylococcus aureus
- Escherichia coli
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes that are crucial for cell survival and proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from dividing and promoting apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, further contributing to cell death in cancerous cells .
Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Data Summary Table
Properties
Molecular Formula |
C6H4ClF3N2O2 |
---|---|
Molecular Weight |
228.55 g/mol |
IUPAC Name |
3-chloro-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4ClF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14) |
InChI Key |
WDDUFLQJTJKWOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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